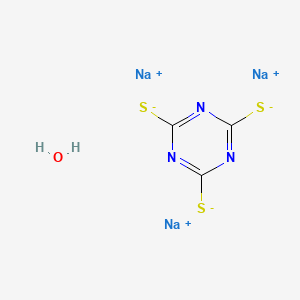

Trithiocyanuric acid trisodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trithiocyanuric acid trisodium salt hydrate is the hydrated trisodium salt of trithiocyanuric acid (1,3,5-triazine-2,4,6(1H,3H,5H)-trithione). It is commonly referred to as TMT-55 . It is used for the removal of heavy metals from polluted waters .

Synthesis Analysis

In laboratory conditions, this compound can be prepared by mixing thiocyanic acid with a solution of sodium hydroxide or potassium hydroxide .Molecular Structure Analysis

The empirical formula of this compound is C3N3Na3S3 · xH2O . The molecular weight on an anhydrous basis is 243.22 .Chemical Reactions Analysis

This compound, also known as TMT-55, is used for the removal of heavy metals from polluted waters .Physical and Chemical Properties Analysis

This compound is a white to yellow powder . The melting point is 82-84 °C (lit.) .Scientific Research Applications

1. Photocatalytic Activity

Trithiocyanuric acid trisodium salt hydrate (Na3TMT) has been identified as an effective heavy metal chelating agent, commonly used for eliminating heavy metal ions in industrial wastewater. Research conducted by Guo et al. (2019) demonstrates its application in creating Bismuth(III) chelates, which act as n-type semiconductors. These chelates exhibit efficient visible light photocatalytic activity and are utilized for photoelectrochemical applications and photocatalytic degradation of organic pollutants under visible light (Guo et al., 2019).

2. Crystal Structure and Conductivity

Tominaka et al. (2013) synthesized novel crystalline coordination polymers composed of alkali metal ions and trithiocyanurate anions. These structures were used for X-ray diffraction structure determinations and ionic conductivity measurements. The findings revealed interesting aspects like the thiol-rich environment between trithiocyanurate layers where alkali metal ions are located, and proton conductivity under atmospheric conditions (Tominaka et al., 2013).

3. Inhibitor for Copper Corrosion

The inhibition effect of trithiocyanuric acid on the corrosion behavior of copper in saline environments was studied by Hong et al. (2013). Their research showed that trithiocyanuric acid acts as a mixed-type inhibitor, significantly reducing corrosion in copper, which has practical implications for metal preservation in marine environments (Hong et al., 2013).

4. Hydrogen Evolution Electrocatalysts

Feng et al. (2015) explored the use of trithiocyanuric acid in the development of non-noble-metal catalysts for hydrogen evolution reaction. They created carbon-armored Co9S8 nanoparticles using trithiocyanuric acid as both sulfur and carbon sources. This material showed efficient and durable electrocatalytic activity over a broad pH range, offering new possibilities in the development of high-performance noble-metal-free water splitting catalysts (Feng et al., 2015).

5. Environmental Remediation

Graphene oxide nanosheets modified with trithiocyanuric acid have been used for extracting heavy metals from water samples. Mosavi et al. (2018) demonstrated the efficiency of this method for preconcentrating Pb(II) and Cu(II) ions from seawater, indicating its potential for environmental remediation applications (Mosavi et al., 2018)

Mechanism of Action

Safety and Hazards

Trithiocyanuric acid trisodium salt hydrate can cause serious eye irritation (H319) . It is recommended to avoid contact with skin and eyes, avoid inhaling its dust or solution, and ensure operations are conducted in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Properties

IUPAC Name |

trisodium;1,3,5-triazine-2,4,6-trithiolate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3.3Na.H2O/c7-1-4-2(8)6-3(9)5-1;;;;/h(H3,4,5,6,7,8,9);;;;1H2/q;3*+1;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJODYRMPMPAMB-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)[S-])[S-])[S-].O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N3Na3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B3367666.png)

![TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE](/img/structure/B3367692.png)